An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 2-Amino-5-bromopyridin-4-ol
An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 2-Amino-5-bromopyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic utility of 2-Amino-5-bromopyridin-4-ol (CAS No: 1261269-33-3), a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. While detailed experimental literature on this specific molecule is emerging, this document synthesizes available data, established principles of heterocyclic chemistry, and expert analysis of its structural features to provide a predictive and practical framework for its application.
Core Molecular Structure and Physicochemical Properties
2-Amino-5-bromopyridin-4-ol is a substituted pyridine featuring three key functional groups: a nucleophilic amino group at the 2-position, a bromine atom at the 5-position suitable for cross-coupling reactions, and a hydroxyl group at the 4-position, which introduces the critical element of tautomerism.
Table 1: Physicochemical Properties of 2-Amino-5-bromopyridin-4-ol
| Property | Value | Source |
| CAS Number | 1261269-33-3 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| IUPAC Name | 2-amino-5-bromopyridin-4-ol | - |
| Synonyms | 2-Amino-5-bromo-4-hydroxypyridine, 2-Amino-5-bromopyridin-4(1H)-one | [2] |
| Purity (Typical) | >98% | [1][2] |
The Critical Role of Tautomerism
A defining characteristic of this molecule is its existence as a mixture of tautomers: the pyridin-4-ol form and the pyridin-4(1H)-one form. In solution and in the solid state, pyridin-4-ones are generally the dominant tautomer over their 4-hydroxypyridine counterparts.[3] This equilibrium is crucial as it dictates the molecule's aromaticity, hydrogen bonding capability, and the reactivity of the oxygen and nitrogen atoms within the ring. For 2-Amino-5-bromopyridin-4-ol, the pyridone tautomer is expected to be the major species present.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Synthesis and Characterization
While specific, peer-reviewed synthesis protocols for 2-Amino-5-bromopyridin-4-ol are not widely published, its structure suggests plausible synthetic strategies derived from readily available starting materials. A logical approach involves the selective hydroxylation of a 2-amino-5-bromopyridine derivative.
Proposed Synthetic Pathway
A feasible synthetic route could start from the commercially available 2-Amino-5-bromo-4-methylpyridine. The transformation to the desired 4-ol product would involve oxidation of the methyl group followed by decarboxylation, or a diazotization-hydrolysis sequence on a related aminopyridine precursor.
A more direct, albeit potentially challenging, route would be the diazotization of 2,4-diamino-5-bromopyridine followed by hydrolysis. Controlling the regioselectivity of the hydrolysis step would be critical.
Caption: A potential synthetic workflow for 2-Amino-5-bromopyridin-4-ol.
Spectroscopic Characterization (Predicted)
No experimental spectra are currently available in public databases. However, the key features of its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on its tautomeric forms.
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Features |
| ¹H NMR | - Two singlets in the aromatic region corresponding to the protons at C-3 and C-6. - A broad singlet for the -NH₂ protons. - A broad singlet for the N-H proton of the pyridone tautomer or the O-H proton of the pyridinol tautomer. |
| ¹³C NMR | - Five distinct carbon signals are expected. - The C4 carbon would show a significant downfield shift in the pyridone form (C=O) compared to the pyridinol form (C-OH). - The C5-Br carbon signal would be identifiable by its characteristic lower intensity. |
| IR Spectroscopy | - Strong N-H stretching bands for the amino group (~3400-3200 cm⁻¹). - A prominent C=O stretching band (~1650-1680 cm⁻¹) if the pyridone form is dominant. - A broad O-H stretch (~3200-2500 cm⁻¹) may be present, potentially overlapping with N-H signals. - C-Br stretching vibration in the fingerprint region (< 700 cm⁻¹). |
Chemical Reactivity and Derivatization Potential
The trifunctional nature of 2-Amino-5-bromopyridin-4-ol provides a rich platform for chemical modification. The reactivity of each site is influenced by the electron-donating amino group and the electronic nature of the pyridone/pyridinol ring.
Reactions at the Bromine Atom (C5)
The C5-Br bond is the primary site for building molecular complexity via metal-catalyzed cross-coupling reactions. The electron-donating amino group at the para-position (C2) activates this site for oxidative addition to a palladium(0) catalyst, making it a highly effective substrate for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4]
Caption: Key cross-coupling reactions at the C5-position.
Reactions at the Amino Group (C2)
The 2-amino group is a potent nucleophile and can undergo a variety of standard transformations:
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Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This can also serve as a protecting group strategy.
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Alkylation: Can be alkylated, though selectivity between N-alkylation and ring nitrogen alkylation may be a challenge.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced by a range of nucleophiles (e.g., -OH, -F, -Cl, -CN).
Reactions at the 4-ol/one Moiety
The reactivity here is dictated by the dominant pyridone tautomer:
-
O-Alkylation: The pyridone oxygen can be alkylated under basic conditions to form 4-alkoxy-2-aminopyridines.
-
N-Alkylation: The pyridone nitrogen can also be a site for alkylation. Selectivity between O- and N-alkylation is often controlled by the choice of base and electrophile. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor N-alkylation.
-
Halogenation: The hydroxyl group can be converted to a chloro group using reagents like POCl₃, providing another handle for nucleophilic substitution.
Applications in Medicinal Chemistry and Drug Discovery
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently found in the core of kinase inhibitors and other targeted therapeutics. The 2-aminopyridine moiety is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of kinase enzymes.
The structure of 2-Amino-5-bromopyridin-4-ol is particularly compelling for this application. The 2-amino group can serve as the hinge-binding element, while the C5-position provides a vector for introducing substituents that can target the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. The 4-oxo group can act as an additional hydrogen bond acceptor, potentially improving binding affinity and physicochemical properties.
This scaffold is a valuable starting point for the synthesis of inhibitors for kinases implicated in oncology and inflammatory diseases.
Safety and Handling
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Harmful if swallowed.
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Causes skin irritation. [5]
-
Causes serious eye irritation. [5]
-
May cause respiratory irritation. [5]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-5-bromopyridin-4-ol represents a versatile and promising building block for chemical synthesis, particularly in the realm of drug discovery. Its key strengths lie in the strategic placement of a bromine atom, making it ideal for diversification through modern cross-coupling chemistry, and the presence of a 2-amino-4-pyridone system, a known pharmacophore with favorable properties for targeted therapies. While experimental data remains limited, this guide provides a robust, theory-grounded framework for researchers to begin exploring the synthetic potential and applications of this valuable heterocyclic intermediate.
References
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Cheng, J.; Liu, C. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry2016 , 28, 1403-1404. (URL: [Link])
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Talukdar, A. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate2015 . (URL: [Link])
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ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. 2016 . (URL: [Link])
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PubChem. 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. (URL: [Link])
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Patsnap. Preparation method of 2-amino-5-bromopyridine. (URL: [Link])
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PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (URL: [Link])
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ResearchGate. Synthesis of 2-Amino-5-bromopyridine. 2010 . (URL: [Link])
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Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research2014 . (URL: [Link])
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PubChem. 2-Amino-5-bromo-4-methylpyridine. (URL: [Link])
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Garci, F. et al. Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. ResearchGate2023 . (URL: [Link])
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NIST. 2-Amino-5-bromo-3-nitropyridine. (URL: [Link])
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PubChem. 2-Amino-5-bromopyridine. (URL: [Link])
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PubChem. 2-Amino-5-bromo-4-chloropyridine. (URL: [Link])
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Schlegel, H. B. et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. (URL: [Link])
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ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (URL: [Link])

